molecular formula C18H17N3O3 B7185078 N-[(2-methoxyquinolin-4-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide

N-[(2-methoxyquinolin-4-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide

Cat. No.: B7185078
M. Wt: 323.3 g/mol
InChI Key: LPISBAIZCXGGDO-UHFFFAOYSA-N
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Description

N-[(2-methoxyquinolin-4-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[(2-methoxyquinolin-4-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-21-9-5-7-14(18(21)23)17(22)19-11-12-10-16(24-2)20-15-8-4-3-6-13(12)15/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPISBAIZCXGGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=CC(=NC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyquinolin-4-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Pyridine Carboxamide Formation: The pyridine ring is synthesized separately, often starting from nicotinic acid. The carboxamide group is introduced via amidation reactions.

    Coupling Reaction: The final step involves coupling the methoxyquinoline derivative with the pyridine carboxamide under conditions that promote the formation of the desired amide bond. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyquinolin-4-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions, leading to dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the quinoline ring would produce dihydroquinoline derivatives.

Scientific Research Applications

N-[(2-methoxyquinolin-4-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of quinoline derivatives.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(2-methoxyquinolin-4-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death. The compound may also interact with other molecular pathways, contributing to its anticancer and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    Quinine: Another quinoline derivative with antimalarial properties.

    Chloroquine: Used to treat malaria and autoimmune diseases.

    Ciprofloxacin: A fluoroquinolone antibiotic.

Uniqueness

N-[(2-methoxyquinolin-4-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide is unique due to its specific structural features, such as the methoxy group and the pyridine carboxamide moiety, which may confer distinct biological activities compared to other quinoline derivatives

This compound’s versatility and potential make it a valuable subject of study in the fields of chemistry, biology, and medicine.

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